molecular formula C14H10N2O7S2 B2589086 (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 615282-34-3

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2589086
CAS No.: 615282-34-3
M. Wt: 382.36
InChI Key: XLKGZHKQYGJEQY-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound that features a thioxothiazolidinone core with a nitrobenzylidene substituent

Scientific Research Applications

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential biological activities and its possible applications in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the intermediate 3-nitrobenzylidene thiosemicarbazone. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzylidene aniline: Shares the nitrobenzylidene moiety but lacks the thioxothiazolidinone core.

    Maleic acid (3-nitrobenzylidene)hydrazide: Contains a similar nitrobenzylidene group but with a different core structure.

Uniqueness

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of a nitrobenzylidene group and a thioxothiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7S2/c17-11(18)6-9(13(20)21)15-12(19)10(25-14(15)24)5-7-2-1-3-8(4-7)16(22)23/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKGZHKQYGJEQY-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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